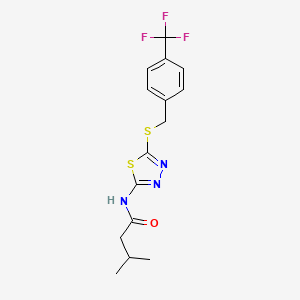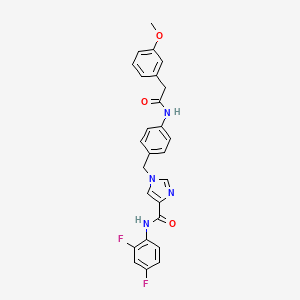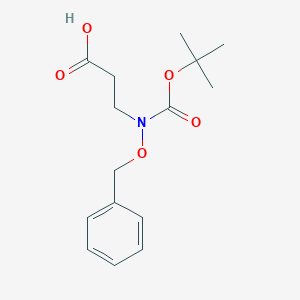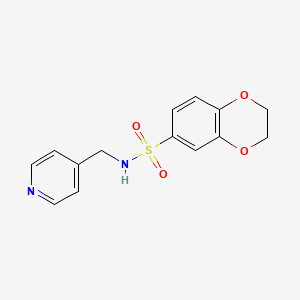
3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C15H16F3N3OS2 and its molecular weight is 375.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds containing the 1,3,4-thiadiazole ring have been explored for their anticancer activities. Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole and thiadiazole moieties, demonstrating potent anticancer effects against Hepatocellular carcinoma cell lines (HepG-2), with compounds showing IC50 values as low as 1.61 ± 1.92 µg/mL. This research underscores the significance of structural modifications in enhancing the therapeutic potential of thiadiazole derivatives (Gomha et al., 2017).
Molecular Organization and Aggregation Effects
Studies on the molecular organization of compounds related to 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide have revealed their aggregation behavior in various solvents and their interaction with lipid bilayers. Matwijczuk et al. (2016) investigated the effects of molecular aggregation of similar compounds, highlighting how the alkyl substituent structure influences aggregation interactions. This research offers valuable insights into the photophysical properties of thiadiazole derivatives and their potential applications in material science and biochemistry (Matwijczuk et al., 2016).
Antimicrobial Activity
Furthermore, derivatives of the 1,3,4-thiadiazole ring have been examined for their antimicrobial properties. Lamani et al. (2009) synthesized novel benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, showcasing their antibacterial and antifungal activities. This study contributes to the understanding of how structural diversity within thiadiazole compounds can be leveraged to combat microbial infections (Lamani et al., 2009).
Properties
IUPAC Name |
3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS2/c1-9(2)7-12(22)19-13-20-21-14(24-13)23-8-10-3-5-11(6-4-10)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBUZSYNBCWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)
![N,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2860838.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)





![Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2860855.png)


